
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is an organic compound with the molecular formula C16H19NO2 This compound is a derivative of cyclohexanol, featuring a phenyl group, a propynyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- typically involves multiple steps:
Formation of the Cyclohexanol Derivative: The initial step involves the preparation of 4-phenyl-1-(2-propynyl)cyclohexanol. This can be achieved through the alkylation of cyclohexanol with phenylacetylene under basic conditions.
Carbamate Formation: The next step involves the reaction of the cyclohexanol derivative with an isocyanate to form the carbamate. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different alcohols.
Applications De Recherche Scientifique
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl and propynyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (Z)-: This isomer differs in the configuration around the double bond.
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate: Without the (E) or (Z) designation, this compound can exist as a mixture of isomers.
Uniqueness
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its (Z)-isomer.
Propriétés
Numéro CAS |
41416-56-2 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(4-phenyl-1-prop-2-ynylcyclohexyl)carbamic acid |
InChI |
InChI=1S/C16H19NO2/c1-2-10-16(17-15(18)19)11-8-14(9-12-16)13-6-4-3-5-7-13/h1,3-7,14,17H,8-12H2,(H,18,19) |
Clé InChI |
KCRXXFUQNUJCIZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CCC(CC1)C2=CC=CC=C2)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


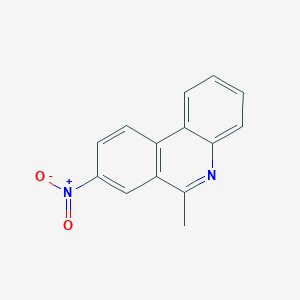
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
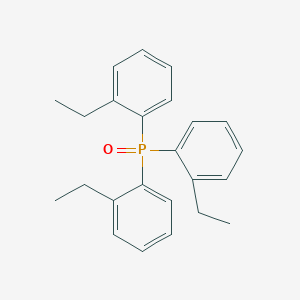

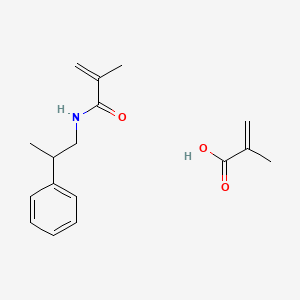
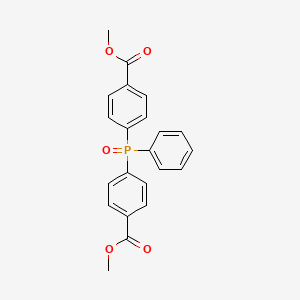
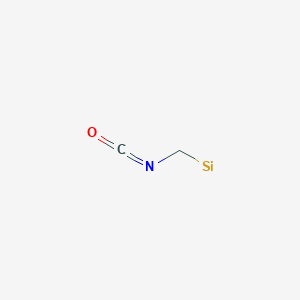
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
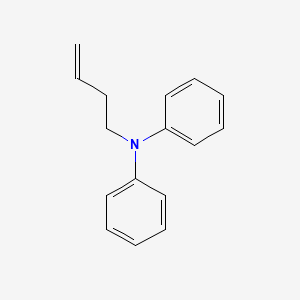
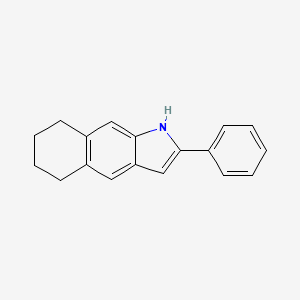


![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)

